(2r)-2-(4-Nitrophenyl)morpholine
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Overview
Description
(2r)-2-(4-Nitrophenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(4-Nitrophenyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzaldehyde under acidic conditions. One common method includes the use of sodium chlorite as the oxidant in an acid-catalyzed selective oxidation process . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Sodium chlorite in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 2-(4-Aminophenyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(2r)-2-(4-Nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2r)-2-(4-Nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylmorpholine: Similar structure but lacks the (2r) configuration.
2-(4-Aminophenyl)morpholine: A reduction product of (2r)-2-(4-Nitrophenyl)morpholine.
4-Nitrophenylmorpholin-3-one: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its specific (2r) configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and chemical properties compared to its isomers and derivatives .
Properties
CAS No. |
920802-60-4 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R)-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1 |
InChI Key |
SGUCKOYGKLBSOC-JTQLQIEISA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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